7-Hydroxy-loxapine-glucuronide is a significant metabolite of loxapine, an antipsychotic agent classified as a dibenzoxazepine. This compound is primarily formed through the glucuronidation process, which enhances the solubility and excretion of loxapine and its metabolites in the body. The chemical formula for 7-Hydroxy-loxapine-glucuronide is , and it has a molecular weight of approximately 519.94 g/mol. This metabolite plays a crucial role in the pharmacokinetics of loxapine, influencing its therapeutic effects and potential side effects .
7-Hydroxy-loxapine-glucuronide is derived from loxapine, which is used in the treatment of schizophrenia and other psychotic disorders. Loxapine itself is categorized under typical antipsychotics but exhibits properties similar to atypical agents due to its receptor binding profile. The formation of 7-Hydroxy-loxapine-glucuronide occurs mainly in the liver through the action of UDP-glucuronosyltransferases, which catalyze the conjugation of loxapine with glucuronic acid .
The synthesis of 7-Hydroxy-loxapine-glucuronide involves hydroxylation at the 7th position of loxapine, followed by glucuronidation. The primary method for this transformation is enzymatic hydroxylation using cytochrome P450 enzymes, which are prevalent in hepatic tissues. The glucuronidation process enhances the compound's solubility, facilitating its excretion via urine.
The molecular structure of 7-Hydroxy-loxapine-glucuronide can be represented as follows:
The compound features a dibenzoxazepine core similar to loxapine but with additional functional groups resulting from hydroxylation and glucuronidation processes. Its structure facilitates interactions with various biological targets, influencing its pharmacological effects.
The primary chemical reactions involving 7-Hydroxy-loxapine-glucuronide include:
These reactions are critical for understanding how loxapine and its metabolites interact with drug-metabolizing enzymes, particularly within the cytochrome P450 family. The presence of 7-Hydroxy-loxapine-glucuronide can influence the pharmacokinetics of co-administered drugs through competitive inhibition or induction mechanisms .
The mechanism of action for 7-Hydroxy-loxapine-glucuronide primarily revolves around its role as a metabolite that modulates the pharmacological activity of loxapine. By enhancing solubility and facilitating excretion, this metabolite helps regulate plasma levels of loxapine, thereby influencing its efficacy and safety profile.
In addition to acting as an inactive metabolite, it may also exhibit some pharmacological activity by interacting with neurotransmitter receptors or influencing metabolic pathways involved in drug metabolism .
7-Hydroxy-loxapine-glucuronide serves several applications in pharmacology and toxicology:
This comprehensive analysis highlights the significance of 7-Hydroxy-loxapine-glucuronide in both therapeutic contexts and research settings, showcasing its importance in understanding antipsychotic pharmacology and metabolism.
7-Hydroxy-loxapine-glucuronide is a phase II metabolite of the antipsychotic loxapine, formed via glucuronidation of its hydroxylated intermediate, 7-hydroxy-loxapine. Its molecular formula is C₂₄H₂₆ClN₃O₈, with a molecular weight of 519.93 g/mol [1] [6] [8]. The structure consists of a dibenzoxazepine core linked to a 4-methylpiperazine group, with a glucuronic acid moiety conjugated at the 7-hydroxy position via an O-glycosidic bond.
The glucuronide linkage exhibits defined stereochemistry, designated as (2S,3S,4S,5R,6S) in the glucuronic acid unit [1] [6] [8]. This configuration is critical for enzymatic recognition by uridine 5′-diphospho-glucuronosyltransferases (UGTs) and subsequent biological activity. The loxapine aglycone component retains a planar tricyclic ring system, with the chlorine atom at position 2 and the methylpiperazine group at position 11 contributing to its overall rigidity [5] [8].
Atom Position | Stereochemical Configuration | Functional Role |
---|---|---|
C2 (Glucuronide) | S | Carboxylic acid anchor |
C3 (Glucuronide) | S | Hydroxyl group orientation |
C4 (Glucuronide) | S | Ring conformation |
C5 (Glucuronide) | R | Anomeric carbon linkage |
C6 (Glucuronide) | S | Aglycone attachment |
Synthesis:7-Hydroxy-loxapine-glucuronide is biosynthetically generated in vivo through a two-step process:
In vitro synthesis employs recombinant UGT isoforms or human liver microsomes incubated with 7-hydroxy-loxapine and UDPGA. The metabolite is purified via chromatography, with commercial standards typically available at >95% purity [1] [6].
Stability:The compound’s stability is influenced by:
Key physicochemical properties include:
Property | Value/Description | Method (If Reported) |
---|---|---|
Molecular Weight | 519.93 g/mol | MS [1] [6] |
Purity | >95% | HPLC [1] |
Melting Point | Not reported | – |
Solubility in Water | High (predicted) | – |
log P (Predicted) | –0.5 to 0.5 | Computational modeling |
7-Hydroxy-loxapine-glucuronide is distinguished from its isomer 8-hydroxy-loxapine-glucuronide by:
Property | 7-Hydroxy-loxapine-glucuronide | 8-Hydroxy-loxapine-glucuronide |
---|---|---|
IUPAC Name | (2S,3S,4S,5R,6S)-6-((2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepin-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid | (2S,3S,4S,5R,6S)-6-((2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid |
Molecular Formula | C₂₄H₂₆ClN₃O₈ | C₂₄H₂₆ClN₃O₈ |
Pharmacological Activity | Parent metabolite (7-OH-loxapine) binds D₂ | Inactive metabolite |
Synthetic Availability | Commercial (BOC Sciences, Santa Cruz Biotechnology) | Commercial (BOC Sciences) [7] |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: